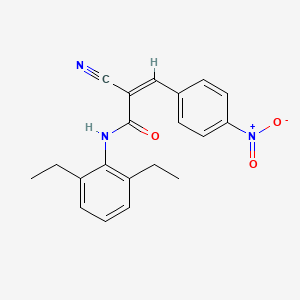
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. The adenosine A1 receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can modulate these physiological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In cardiovascular cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cardiac function by reducing oxidative stress and inflammation. In neurological cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has some limitations, including its low solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in combination therapy with other anticancer drugs. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in reducing ischemia-reperfusion injury in heart transplant patients. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could lead to the development of novel therapies for cancer, cardiovascular diseases, and neurological disorders.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 2,6-diethylphenylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to give the final product, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cardiac function and reduce ischemia-reperfusion injury. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-15-6-5-7-16(4-2)19(15)22-20(24)17(13-21)12-14-8-10-18(11-9-14)23(25)26/h5-12H,3-4H2,1-2H3,(H,22,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVECNWAPJAAQ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

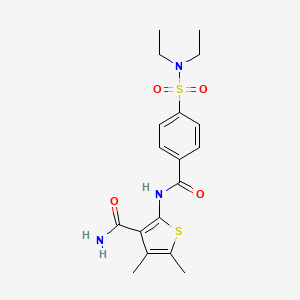
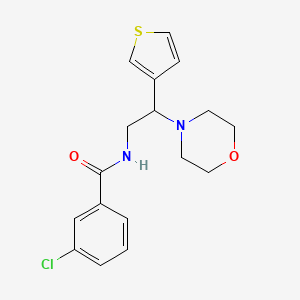
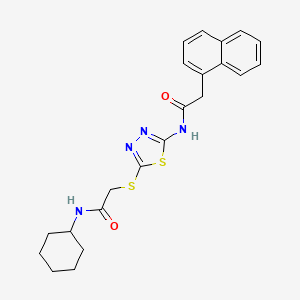
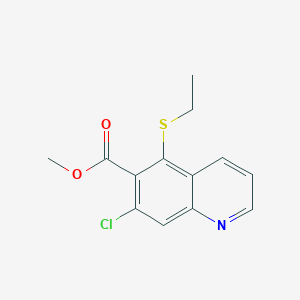
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)
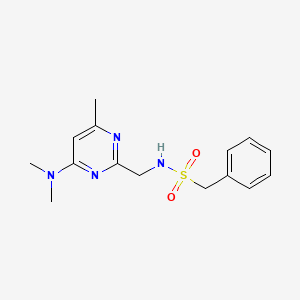
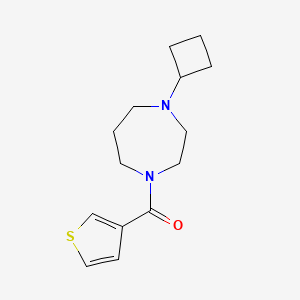
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)
![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)
![3-benzyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2886895.png)
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
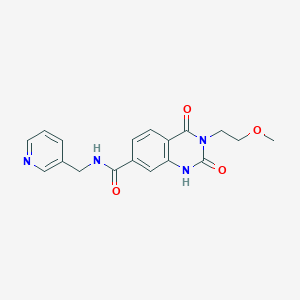
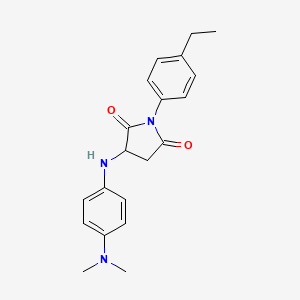
![3-[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2886902.png)